molecular formula C17H18Cl2N2O3S B4560517 N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide

Cat. No.: B4560517
M. Wt: 401.3 g/mol
InChI Key: XOCMMVLUIVYZPZ-UHFFFAOYSA-N
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Description

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide is a complex organic compound characterized by the presence of dichlorophenyl, methylsulfonyl, and phenylethyl groups attached to a glycinamide backbone

Scientific Research Applications

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the dichlorophenyl, methylsulfonyl, and phenylethyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and phenylethyl halides. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide is scaled up using large reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency. Industrial methods may also involve the use of advanced purification techniques such as chromatography and crystallization to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce halogens, nitro groups, or other functional groups.

Mechanism of Action

The mechanism of action of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide shares structural similarities with other glycinamide derivatives, such as N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)acetamide and N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)propionamide.

Uniqueness

The uniqueness of N2

Properties

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-25(23,24)21(16-11-14(18)7-8-15(16)19)12-17(22)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCMMVLUIVYZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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